1-(2-Fluorophenyl)-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the use of conventional heating or microwave irradiation techniques to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up the production while maintaining the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(2-Fluorophenyl)-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may induce genetic instability in tumor cells, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and oxadiazole-containing molecules, such as:
- 1-(2-Fluorophenyl)-4-(4-methylpiperazin-1-yl)pyridin-2-yl
- 1-(2-Fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperazine
Uniqueness
1-(2-Fluorophenyl)-4-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and oxadiazole moieties contribute to its high reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-[2-[4-(2-fluorophenyl)piperazin-1-yl]pyridin-3-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O/c1-17-7-2-3-8-18(17)22-27-24(31-28-22)19-9-6-12-26-23(19)30-15-13-29(14-16-30)21-11-5-4-10-20(21)25/h2-12H,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRQNUINFZDTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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